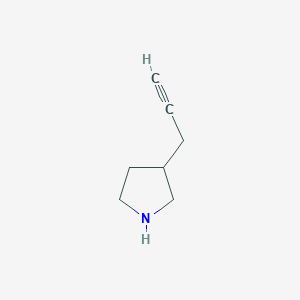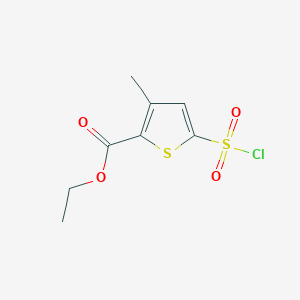
Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The methyl group on the thiophene ring can undergo oxidation to form a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Sulfonamides and thiols.
Oxidation Reactions: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate involves its interaction with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the carboxylic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.
Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: Compounds with similar functional groups and reactivity.
Uniqueness
Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring, chlorosulfonyl group, and ester functionality. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C8H9ClO4S2 |
|---|---|
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
ethyl 5-chlorosulfonyl-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO4S2/c1-3-13-8(10)7-5(2)4-6(14-7)15(9,11)12/h4H,3H2,1-2H3 |
Clé InChI |
HORLSHNQZHTITL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(S1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


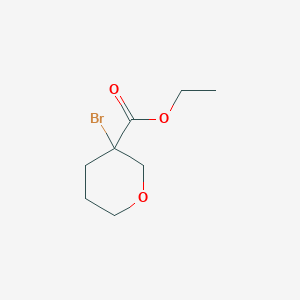
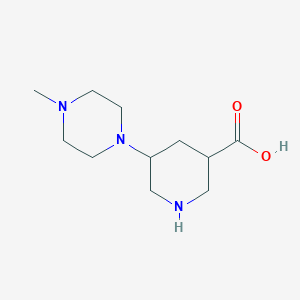




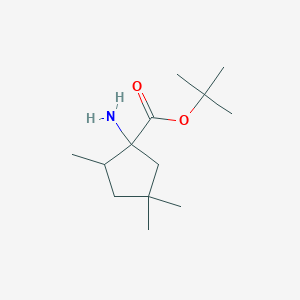
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
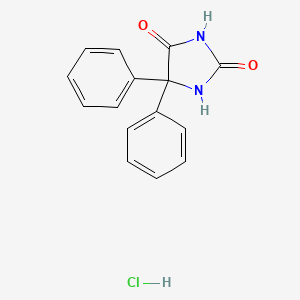
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
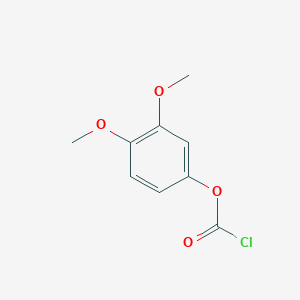
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
